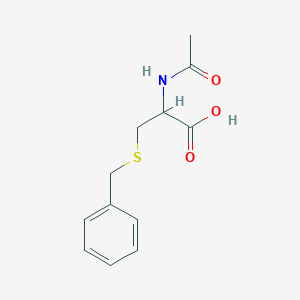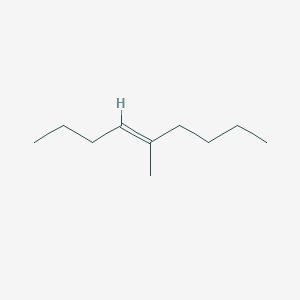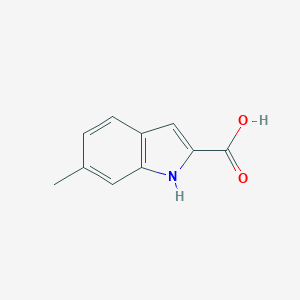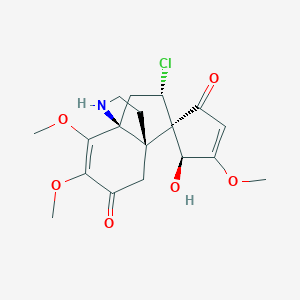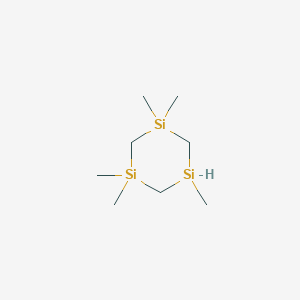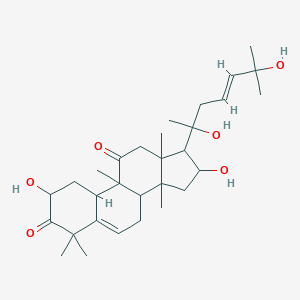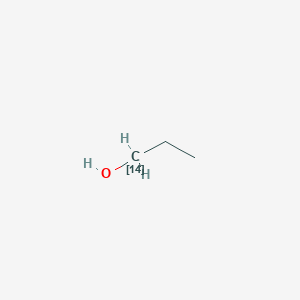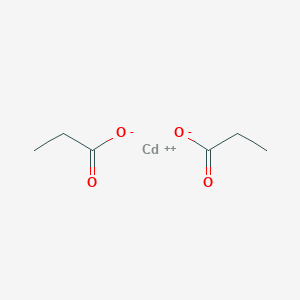
Cadmium propionate
Overview
Description
Cadmium propionate is an inorganic compound with the chemical formula ( \text{C}6\text{H}{10}\text{CdO}_4 ). It is a cadmium salt of propionic acid and appears as a colorless crystalline solid or white granular powder. This compound is known for its use in various industrial and research applications, particularly in organic synthesis and chemical analysis.
Preparation Methods
Synthetic Routes and Reaction Conditions: Cadmium propionate can be synthesized through the reaction of cadmium oxide with propionic acid. The typical procedure involves dissolving cadmium oxide in propionic acid under an inert atmosphere (such as argon) at elevated temperatures. The reaction proceeds as follows: [ \text{CdO} + 2\text{CH}_3\text{CH}_2\text{COOH} \rightarrow \text{Cd(CH}_3\text{CH}_2\text{COO)}_2 + \text{H}_2\text{O} ]
Industrial Production Methods: In industrial settings, this compound is produced by reacting cadmium hydroxide with propionic acid. The cadmium hydroxide is suspended in water, and propionic acid is added gradually. The resulting this compound precipitate is filtered, washed, and dried to obtain the final product.
Types of Reactions:
Oxidation: this compound can undergo oxidation reactions, particularly in the presence of strong oxidizing agents.
Reduction: It can be reduced to cadmium metal using reducing agents such as hydrogen gas.
Substitution: this compound can participate in substitution reactions where the propionate group is replaced by other ligands.
Common Reagents and Conditions:
Oxidation: Strong oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: Reducing agents such as hydrogen gas or sodium borohydride.
Substitution: Ligands such as halides or other carboxylates.
Major Products Formed:
Oxidation: Cadmium oxide and other cadmium compounds.
Reduction: Cadmium metal.
Substitution: Cadmium halides or other cadmium carboxylates.
Scientific Research Applications
Cadmium propionate has several applications in scientific research:
Chemistry: It is used as a precursor for the synthesis of cadmium-based nanomaterials and quantum dots.
Biology: this compound is employed in studies related to cadmium toxicity and its effects on biological systems.
Medicine: Research on this compound includes its potential use in targeted drug delivery systems.
Industry: It is used as a catalyst in organic synthesis and as a pigment in glass, enamel, and ceramics.
Mechanism of Action
The mechanism of action of cadmium propionate involves its interaction with cellular components, leading to various biochemical effects. Cadmium ions can induce oxidative stress by generating reactive oxygen species, disrupting cellular signaling pathways, and causing DNA damage. The primary molecular targets include mitochondria, where cadmium interferes with electron transport, and the nucleus, where it affects gene expression through epigenetic modifications.
Comparison with Similar Compounds
- Cadmium acetate
- Cadmium chloride
- Cadmium sulfate
Comparison:
- Cadmium acetate: Similar to cadmium propionate, cadmium acetate is used in organic synthesis and as a precursor for cadmium-based materials. cadmium acetate is more soluble in water compared to this compound.
- Cadmium chloride: Cadmium chloride is highly soluble in water and is commonly used in electroplating and as a reagent in chemical synthesis. It is more toxic than this compound.
- Cadmium sulfate: Cadmium sulfate is used in electroplating and as a pigment. It is also more soluble in water and has different industrial applications compared to this compound.
This compound is unique due to its specific applications in organic synthesis and its relatively lower solubility in water, making it suitable for certain industrial processes where controlled release of cadmium ions is required.
Properties
IUPAC Name |
cadmium(2+);propanoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C3H6O2.Cd/c2*1-2-3(4)5;/h2*2H2,1H3,(H,4,5);/q;;+2/p-2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JTZFNJUMDPPGBY-UHFFFAOYSA-L | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)[O-].CCC(=O)[O-].[Cd+2] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10CdO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50168765 | |
| Record name | Cadmium propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.55 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16986-83-7, 90529-78-5 | |
| Record name | Cadmium propionate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016986837 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Propanoic acid, cadmium salt, basic | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0090529785 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Cadmium propionate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50168765 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Propanoic acid, cadmium salt, basic | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.083.616 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | Cadmium propionate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.037.318 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | CADMIUM PROPIONATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/5YMR9DF08P | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![7-Oxabicyclo[4.1.0]hept-3-ene-2,5-dione](/img/structure/B102983.png)
